molecular formula C8H8N2O4S2 B7969871 N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE

N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE

Cat. No.: B7969871
M. Wt: 260.3 g/mol
InChI Key: XHCNRUDJTHYAQZ-UHFFFAOYSA-N
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Description

N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE is a chemical compound that features a thiophene ring substituted with a sulfonamide group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE typically involves the condensation of thiophene-2-sulfonyl chloride with 2,5-dioxopyrrolidin-1-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-sulfonamide.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can contribute to its anticonvulsant properties . Additionally, it may interact with other ion channels and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE is unique due to the combination of the thiophene ring, sulfonamide group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S2/c9-16(13,14)8-4-3-7(15-8)10-5(11)1-2-6(10)12/h3-4H,1-2H2,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCNRUDJTHYAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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